Pharmacodynamic Equipotency on Weight Basis Versus Micronized Estradiol – But With Markedly Lower Hepatic Protein Induction Than Conjugated Equine Estrogens
In a controlled pharmacodynamic study of 23 postmenopausal women receiving multiple estrogen formulations for 2-week courses, piperazine estrone sulfate and micronized estradiol were equipotent on a weight basis across all measured responses including FSH suppression, CBG, SHBG, and angiotensinogen [1]. In contrast, conjugated equine estrogens produced an exaggerated hepatic response that was twofold to threefold greater than their FSH-suppressive potency for all three hepatic parameters (CBG: 2.5, SHBG: 3.2, angiotensinogen: 3.5; normalized to piperazine estrone sulfate = 1.0) [1]. This means that at doses producing equivalent gonadotropin suppression, conjugated equine estrogens induce disproportionately higher hepatic protein synthesis—a quantified differential that piperazine estrone sulfate does not exhibit relative to micronized estradiol [1].
| Evidence Dimension | Relative hepatically-mediated protein induction at equivalent FSH-suppressive doses |
|---|---|
| Target Compound Data | Piperazine estrone sulfate: hepatic indices normalized to 1.0 (CBG=1, SHBG=1, angiotensinogen=1) [1] |
| Comparator Or Baseline | Micronized estradiol: CBG=1.9, SHBG=1, angiotensinogen=0.7; Conjugated equine estrogens: CBG=2.5, SHBG=3.2, angiotensinogen=3.5 [1] |
| Quantified Difference | Conjugated equine estrogens produce 2.5–3.5× greater hepatic protein response vs. piperazine estrone sulfate; micronized estradiol yields 90% higher CBG despite similar FSH suppression [1] |
| Conditions | Postmenopausal women (n=23); 2-week daily oral administration; parallel line analysis of FSH, CBG-binding capacity, SHBG-binding capacity, and angiotensinogen [1] |
Why This Matters
For researchers studying estrogenic effects on hepatic metabolism, piperazine estrone sulfate provides a 'cleaner' pharmacodynamic profile free from the disproportionate hepatic protein induction that confounds data interpretation with conjugated estrogens.
- [1] Mashchak CA, Lobo RA, Dozono-Takano R, et al. Comparison of pharmacodynamic properties of various estrogen formulations. Am J Obstet Gynecol. 1982;144(5):511-518. doi:10.1016/0002-9378(82)90218-6 View Source
